molecular formula C18H18N2O2S B2881391 N-[(4-methylphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 860611-81-0

N-[(4-methylphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2881391
CAS No.: 860611-81-0
M. Wt: 326.41
InChI Key: YSCKBXBVWPZXMI-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (CAS: 860611-81-0) is a benzothiazine-derived acetamide characterized by a 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl core linked to a 4-methylbenzyl-substituted acetamide group. Its molecular formula is C₁₈H₁₈N₂O₂S, with a molar mass of 326.41 g/mol .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-12-6-8-13(9-7-12)11-19-17(21)10-16-18(22)20-14-4-2-3-5-15(14)23-16/h2-9,16H,10-11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCKBXBVWPZXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methylphenyl)methyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, with the CAS number 860611-81-0, is a compound belonging to the class of benzothiazine derivatives. This article reviews its biological activity based on existing literature, highlighting its potential pharmacological applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₂S, with a molecular weight of 326.41 g/mol. The compound features a benzothiazine core, which is known for its diverse biological activities.

Antimicrobial Activity

Benzothiazine derivatives have been investigated for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives containing keto groups in the thiazine ring have shown enhanced activity against various pathogens due to their ability to disrupt microbial cell functions .

Antidepressant and Stimulant Effects

Research on related benzothiazine compounds suggests that they may possess antidepressant and stimulant properties. The presence of specific functional groups in these compounds can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Enzyme Inhibition

This compound has also been studied for its potential as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are significant in cancer therapy due to their ability to alter gene expression by modifying histone acetylation status. The compound's structural features may allow it to interact with the active sites of HDAC enzymes, thus providing a basis for further development as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Intermolecular Interactions : The compound's structure allows for hydrogen bonding and π-stacking interactions with biological macromolecules, enhancing its binding affinity to target proteins .
  • Enzyme Binding : As an HDAC inhibitor, it may form stable complexes with the enzyme's active site, thereby preventing substrate access and altering downstream signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several studies have been conducted on related benzothiazine derivatives that provide insights into the potential effects of this compound:

StudyFindings
Lopatina et al., 1982Demonstrated stimulant effects in animal models using similar benzothiazine derivatives.
Harmata et al., 2005Reported on the synthesis and biological testing of related compounds showing antimicrobial properties.
Jänsch et al., 2020Investigated HDAC inhibition by cyclic benzothiazines and their potential in cancer treatment.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The benzothiazine-acetamide scaffold is a versatile platform for drug discovery. Below is a detailed comparison of the target compound with its analogs, focusing on structural variations, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Compound Name & Substituents (R) Molecular Formula Molar Mass (g/mol) Key Features & Applications References
N-[(4-methylphenyl)methyl]-... (R = 4-Me-benzyl) C₁₈H₁₈N₂O₂S 326.41 Enhanced lipophilicity due to methyl group; potential CNS activity
N-(4-chlorophenyl)-... (R = 4-Cl-phenyl) C₁₆H₁₃ClN₂O₂S 340.81 Electron-withdrawing Cl improves stability; antimicrobial activity reported
N-(4-nitrophenyl)-... (R = 4-NO₂-phenyl) C₁₆H₁₃N₃O₄S 351.36 Nitro group enhances reactivity; used in high-throughput screening
N-[4-(trifluoromethyl)phenyl]-... (R = 4-CF₃-phenyl) C₁₇H₁₃F₃N₂O₂S 366.36 CF₃ group increases metabolic stability; explored in oncology
N-(4-methoxyphenylmethyl)-... (R = 4-MeO-benzyl) C₁₈H₁₈N₂O₃S 342.41 Methoxy group improves solubility; under preclinical evaluation
N-[4-(dimethylamino)phenyl]-... (R = 4-NMe₂-phenyl) C₁₈H₁₉N₃O₂S 341.43 Dimethylamino group enhances basicity; potential kinase inhibition
Key Observations:
  • Electron-Donating Groups (e.g., methyl, methoxy): Increase lipophilicity and may enhance blood-brain barrier penetration .
  • Electron-Withdrawing Groups (e.g., Cl, NO₂, CF₃): Improve chemical stability and influence binding affinity in target proteins .
  • Biological Activity : The 4-chloro and 4-nitro analogs demonstrate significant antimicrobial activity against E. coli, S. aureus, and C. albicans, with MIC values ranging from 5.4–5.8 µg/mL .

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